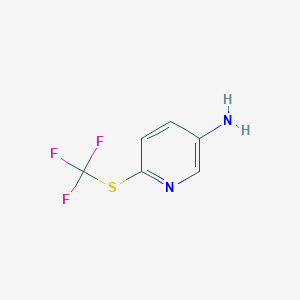

6-(Trifluoromethylsulfanyl)pyridin-3-amine

Descripción

6-(Trifluoromethylsulfanyl)pyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C₆H₅F₃N₂S and a molecular weight of 194.18 g/mol . It features a trifluoromethylsulfanyl (-SCF₃) group at the 6-position of the pyridine ring and an amine (-NH₂) group at the 3-position. The compound is identified by CAS RN 1153767-25-9 and is available at a purity of 95% .

Propiedades

IUPAC Name |

6-(trifluoromethylsulfanyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKBYZVCPRATNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153767-25-9 | |

| Record name | 6-[(trifluoromethyl)sulfanyl]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparación Con Compuestos Similares

Structural and Physicochemical Comparison

A comparative analysis of key parameters is summarized in Table 1.

Table 1: Comparative Data for 6-(Trifluoromethylsulfanyl)pyridin-3-amine and Analogues

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Boiling Point (°C) | pKa |

|---|---|---|---|---|---|---|---|

| This compound | -SCF₃ (6) | C₆H₅F₃N₂S | 194.18 | 1153767-25-9 | Not reported | Not reported | Not reported |

| 6-(Trifluoromethoxy)pyridin-3-amine | -OCF₃ (6) | C₆H₅F₃N₂O | 178.11 | 135900-33-3 | 31–33 | 203.3 | 1.72 |

| 4-Chloro-6-(trifluoromethyl)pyridin-3-amine | -Cl (4), -CF₃ (6) | C₆H₄ClF₃N₂ | 196.56 | 1196153-86-2 | Not reported | Not reported | Not reported |

| 6-(Difluoromethyl)pyridin-3-amine dihydrochloride | -CF₂H (6) (salt form) | C₆H₇Cl₂F₂N₂ | 216.04 (salt) | 2173999-69-2 | Not reported | Not reported | Not reported |

| 2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine | -O-C₆H₃(CF₃)-3 (2) | C₁₂H₉F₃N₂O | 254.21 | Not provided | Not reported | Not reported | Not reported |

Key Observations

Substituent Effects

- Electron-Withdrawing Groups : The -SCF₃, -OCF₃, and -CF₃ substituents are strongly electron-withdrawing, reducing the basicity of the amine group. For example, 6-(Trifluoromethoxy)pyridin-3-amine has a pKa of 1.72 , indicating weak basicity due to the -OCF₃ group .

- Sulfur’s polarizability may also influence reactivity in nucleophilic substitution reactions.

Physical Properties

- Molecular Weight : The target compound (194.18 g/mol) is heavier than 6-(Trifluoromethoxy)pyridin-3-amine (178.11 g/mol) due to sulfur’s higher atomic mass .

- Melting Points : Only 6-(Trifluoromethoxy)pyridin-3-amine has a reported melting point (31–33°C), likely due to its crystalline structure stabilized by hydrogen bonding .

Métodos De Preparación

Electrophilic Trifluoromethylthiolation

Electrophilic reagents such as N-trifluoromethylthiosaccharin or N-trifluoromethylthio-dibenzenesulfonimide (NTfSCF₃) enable direct C–H functionalization. This method is regioselective for electron-rich aromatic systems, including aminopyridines.

- Yield: 60–75%

- Selectivity: >90% for the para position relative to the amine.

Reductive Amination of Nitro Precursors

This two-step method involves:

Step 1:

$$

\text{6-Nitro-3-chloropyridine} + \text{CuSCF}_3 \xrightarrow{\text{DMSO, 120°C}} \text{6-Nitro-3-(trifluoromethylsulfanyl)pyridine}

$$

- Yield: 80–90%

Step 2:

$$

\text{6-Nitro-3-(trifluoromethylsulfanyl)pyridine} \xrightarrow{\text{H}_2/\text{Pd-C, MeOH}} \text{6-(Trifluoromethylsulfanyl)pyridin-3-amine}

$$

- Yield: 95%

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) can install the -SCF₃ group on halogenated pyridines.

| Parameter | Value |

|---|---|

| Substrate | 6-Bromopyridin-3-amine |

| Reagent | (SCF₃)₂Zn (1.5 equiv) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | THF, 70°C, 12 h |

| Yield | 65–75% |

One-Pot Synthesis from Pyridine Derivatives

A streamlined approach uses 3-amino-6-mercaptopyridine as a precursor. The thiol group is fluorinated using ClCF₃ under basic conditions:

$$

\text{3-Amino-6-mercaptopyridine} + \text{ClCF}3 \xrightarrow{\text{KOH, H}2\text{O/EtOH}} \text{this compound}

$$

- Yield: 55–60%

Comparison of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Nucleophilic Sub. | 70–85 | High regioselectivity | Requires pre-functionalized substrate |

| Electrophilic Func. | 60–75 | Direct C–H activation | Moderate yields |

| Reductive Amination | 80–90 | High-purity final product | Multi-step process |

| Cross-Coupling | 65–75 | Compatibility with diverse reagents | Pd catalyst cost |

| One-Pot Synthesis | 55–60 | Simplified workflow | Lower yield |

Critical Analysis

- Efficiency: Reductive amination (Method 3) offers the highest yield but requires nitro-group handling.

- Cost-Effectiveness: Nucleophilic substitution (Method 1) avoids expensive catalysts.

- Scalability: Palladium-catalyzed methods (Method 4) are less practical for industrial use due to catalyst recovery challenges.

Q & A

Basic: How can I optimize the synthesis of 6-(Trifluoromethylsulfanyl)pyridin-3-amine to improve yield and purity?

Methodological Answer:

Adopt a factorial design of experiments (DOE) to systematically evaluate variables such as catalyst type (e.g., Pd/C), solvent polarity (methanol, THF), reaction temperature, and time. For example, hydrogenation of nitro precursors using Pd/C in methanol (as in analogous pyridine derivatives) can achieve >90% yield under optimized conditions . Statistical tools like ANOVA can identify critical factors affecting yield. Include purity checks via HPLC or GC-MS at each stage to refine reaction parameters .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Use column chromatography with silica gel and gradients of ethyl acetate/hexane to separate the target compound from byproducts. For polar impurities, consider recrystallization in solvents like methanol or acetonitrile. If volatile byproducts persist, employ vacuum distillation or preparative HPLC. Solvent selection should align with the compound’s solubility profile (e.g., moderate solubility in THF or DCM) .

Basic: How do I determine the optimal solvent system for solubility studies of this compound?

Methodological Answer:

Conduct a solvent screening assay using dielectric constant (ε) as a guide. Test solvents like DMSO (ε=47), methanol (ε=33), THF (ε=7.5), and chloroform (ε=4.8). Measure solubility via gravimetric analysis or UV-Vis spectroscopy. For example, pyridine derivatives with trifluoromethyl groups often show higher solubility in polar aprotic solvents like DMSO .

Advanced: What computational methods can elucidate the reaction mechanism of introducing the trifluoromethylsulfanyl group?

Methodological Answer:

Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Software like Gaussian or ORCA can simulate pathways for sulfanyl group introduction, such as nucleophilic substitution or radical mechanisms. Pair computational insights with experimental kinetics (e.g., monitoring via <sup>19</sup>F NMR) to validate proposed mechanisms. ICReDD’s integrated computational-experimental framework is a model for such studies .

Advanced: How should I resolve contradictions in spectroscopic data (e.g., unexpected byproducts)?

Methodological Answer:

Use multidimensional NMR (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC, <sup>19</sup>F NMR) to distinguish structural isomers or degradation products. For ambiguous mass spectrometry peaks, perform tandem MS/MS fragmentation. Cross-reference with computational predictions (e.g., IR spectra from DFT) to confirm assignments. If byproducts persist, revise reaction conditions (e.g., inert atmosphere, lower temperature) .

Advanced: What methodologies are used to evaluate this compound’s potential in drug discovery?

Methodological Answer:

Screen for bioactivity via enzyme inhibition assays (e.g., kinase or protease targets) and cellular viability tests (MTT assay). Use molecular docking (AutoDock, Schrödinger) to predict binding affinities. Structure-activity relationship (SAR) studies can modify the pyridine core or sulfanyl group to enhance potency. For pharmacokinetics, assess LogP and metabolic stability using HPLC-based assays .

Advanced: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Combine <sup>1</sup>H/<sup>19</sup>F NMR to confirm substitution patterns and purity. Use LC-MS (ESI+) for molecular weight validation. X-ray crystallography can resolve crystal packing and stereochemistry. For thermal stability, perform TGA-DSC. Compare experimental IR spectra with computational predictions to verify functional groups .

Advanced: How can comparative studies with structural analogs improve understanding of its reactivity?

Methodological Answer:

Synthesize analogs (e.g., 6-methylpyridin-3-amine, 6-fluoropyridin-3-amine) and compare reactivity in sulfanylation reactions. Use Hammett plots to correlate substituent effects with reaction rates. Evaluate electronic effects via cyclic voltammetry or computational HOMO/LUMO analysis. Such studies can identify steric or electronic bottlenecks in functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.